
4-Fluoromethylvesamicol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoromethylvesamicol (4-FMV) is a radioligand that has been used in scientific research to study the vesicular acetylcholine transporter (VAChT). VAChT is a protein that is responsible for the transport of acetylcholine from the cytoplasm into synaptic vesicles in cholinergic neurons. 4-FMV has been used to study the distribution and density of VAChT in the brain and to investigate the role of VAChT in various neurological disorders.
Mecanismo De Acción
4-Fluoromethylvesamicol binds specifically to the VAChT protein in cholinergic neurons. Once bound, it is transported into synaptic vesicles where it accumulates. The accumulation of 4-Fluoromethylvesamicol in the vesicles can be detected using radiolabeling techniques such as autoradiography or positron emission tomography (PET).
Efectos Bioquímicos Y Fisiológicos
The use of 4-Fluoromethylvesamicol in scientific research has provided valuable insights into the distribution and density of VAChT in the brain. It has also been used to investigate the role of VAChT in various neurological disorders. In addition, 4-Fluoromethylvesamicol has been used to study the effects of drugs and other compounds on VAChT function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Fluoromethylvesamicol in scientific research is its specificity for VAChT. This allows for accurate and precise measurements of VAChT density and distribution in the brain. However, one limitation of using 4-Fluoromethylvesamicol is its short half-life, which can limit the time window for detection and measurement.
Direcciones Futuras
There are many potential future directions for research using 4-Fluoromethylvesamicol. One area of interest is the role of VAChT in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of interest is the development of new drugs and compounds that target VAChT and its function. Finally, there is a need for further research into the use of 4-Fluoromethylvesamicol in diagnostic and therapeutic applications.
Métodos De Síntesis
The synthesis of 4-Fluoromethylvesamicol involves the reaction of 2-(4-methylphenyl)ethylamine with 4-fluorobenzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
4-Fluoromethylvesamicol has been used extensively in scientific research to study the distribution and density of VAChT in the brain. It has also been used to investigate the role of VAChT in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In addition, 4-Fluoromethylvesamicol has been used to study the effects of drugs and other compounds on VAChT function.
Propiedades
Número CAS |
140703-18-0 |
|---|---|
Nombre del producto |
4-Fluoromethylvesamicol |
Fórmula molecular |
C18H26FNO |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
(1R,2R,4S)-4-((18F)fluoranylmethyl)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C18H26FNO/c19-13-14-6-7-18(21)17(12-14)20-10-8-16(9-11-20)15-4-2-1-3-5-15/h1-5,14,16-18,21H,6-13H2/t14-,17+,18+/m0/s1/i19-1 |
Clave InChI |
PRVMMYNTGUPBET-ASSNDDLVSA-N |
SMILES isomérico |
C1C[C@H]([C@@H](C[C@H]1C[18F])N2CCC(CC2)C3=CC=CC=C3)O |
SMILES |
C1CC(C(CC1CF)N2CCC(CC2)C3=CC=CC=C3)O |
SMILES canónico |
C1CC(C(CC1CF)N2CCC(CC2)C3=CC=CC=C3)O |
Otros números CAS |
140703-18-0 |
Sinónimos |
4-fluoromethylvesamicol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



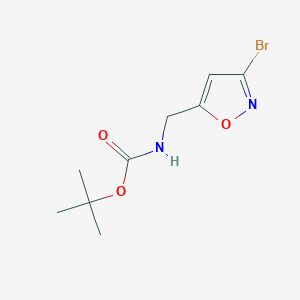
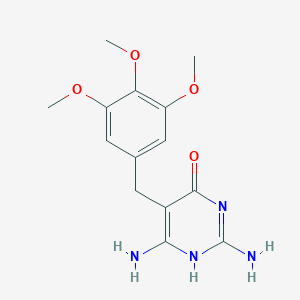
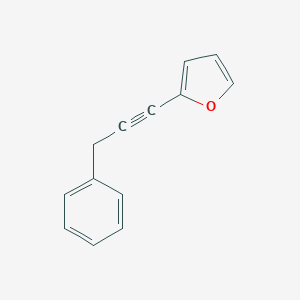
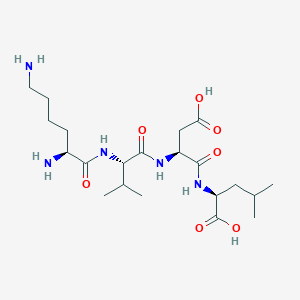
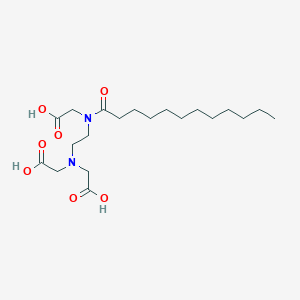
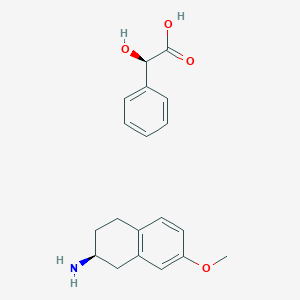
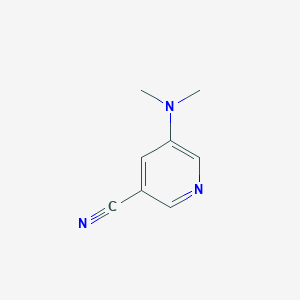
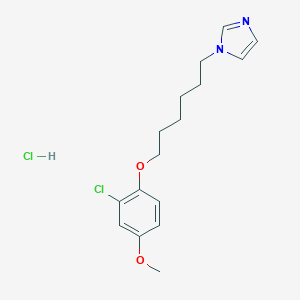
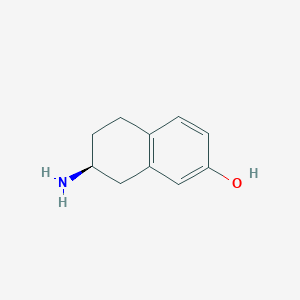
![2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B125623.png)
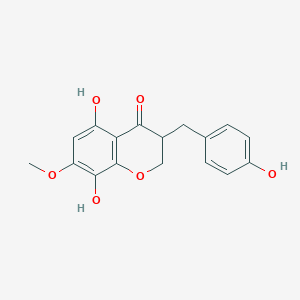
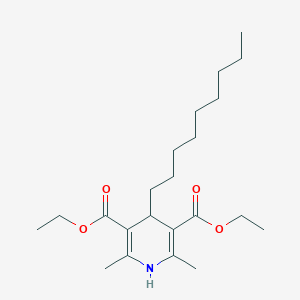
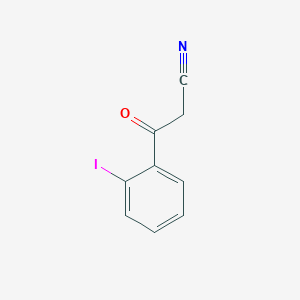
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(1S,2R,3R,4R)-1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B125635.png)